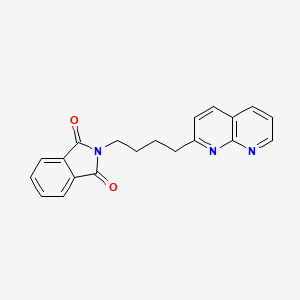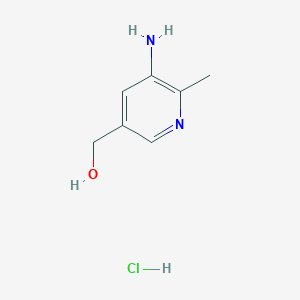
3-((4-Chloro-1,2,5-thiadiazol-3-yl)amino)tetrahydro-2H-thiopyran 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-Chloro-1,2,5-thiadiazol-3-yl)amino)tetrahydro-2H-thiopyran 1,1-dioxide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Chloro-1,2,5-thiadiazol-3-yl)amino)tetrahydro-2H-thiopyran 1,1-dioxide typically involves the reaction of 4-chloro-1,2,5-thiadiazole with tetrahydro-2H-thiopyran 1,1-dioxide under specific conditions. The reaction is usually carried out in the presence of a suitable base, such as triethylamine, and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-((4-Chloro-1,2,5-thiadiazol-3-yl)amino)tetrahydro-2H-thiopyran 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
Applications De Recherche Scientifique
3-((4-Chloro-1,2,5-thiadiazol-3-yl)amino)tetrahydro-2H-thiopyran 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: Thiadiazole derivatives are known for their potential anticancer, antiviral, and antibacterial activities. This compound may be explored for similar therapeutic applications.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes and interactions due to its ability to interact with biological targets.
Mécanisme D'action
The mechanism of action of 3-((4-Chloro-1,2,5-thiadiazol-3-yl)amino)tetrahydro-2H-thiopyran 1,1-dioxide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-((4-Chloro-1,2,5-thiadiazol-3-yl)amino)tetrahydro-2H-thiopyran 1,1-dioxide is unique due to the presence of both the thiadiazole and tetrahydrothiopyran rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C7H10ClN3O2S2 |
|---|---|
Poids moléculaire |
267.8 g/mol |
Nom IUPAC |
4-chloro-N-(1,1-dioxothian-3-yl)-1,2,5-thiadiazol-3-amine |
InChI |
InChI=1S/C7H10ClN3O2S2/c8-6-7(11-14-10-6)9-5-2-1-3-15(12,13)4-5/h5H,1-4H2,(H,9,11) |
Clé InChI |
BRPRZMGAEOSAGE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CS(=O)(=O)C1)NC2=NSN=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4A,5,5a-tetrahydrocyclopropa[4,5]pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B15221178.png)
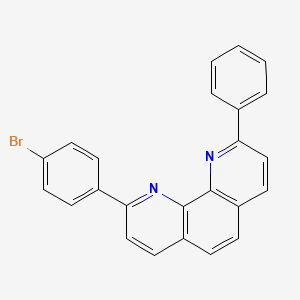
![3-Chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B15221200.png)


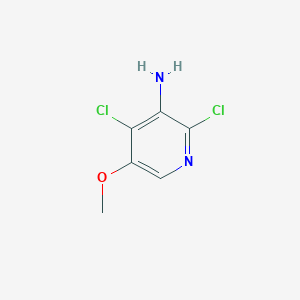
![2-(6-Amino-5-cyano-3-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate](/img/structure/B15221221.png)
![1,2-Dihydro-3H-pyrazolo[4,3-c]pyridin-3-one hydrochloride](/img/structure/B15221224.png)

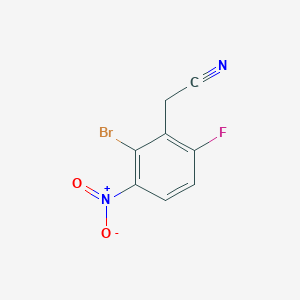
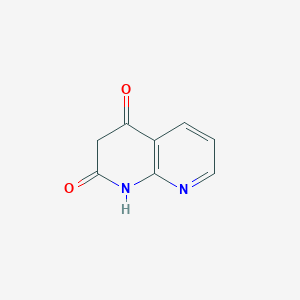
![(1R,5R)-tert-Butyl 10-morpholino-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B15221248.png)
